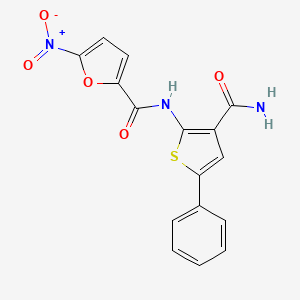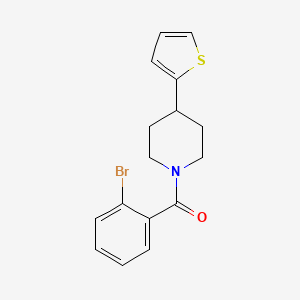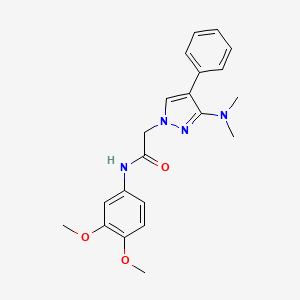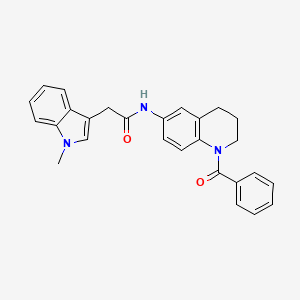
1-(4-isopropylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-isopropylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups including an isopropyl group, a methyl group, a trifluoromethyl group, and a triazole group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The isopropyl and methyl groups are alkyl groups, which are generally nonpolar and hydrophobic. The trifluoromethyl group is a common substituent in organic chemistry and is known for its high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The triazole ring is aromatic and thus relatively stable, but can participate in reactions with electrophiles or nucleophiles depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of different functional groups would all influence properties like solubility, melting point, boiling point, etc .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Amicarbazone studies demonstrate its structural characteristics, showing that the triazole ring and carboxamide group are almost coplanar, facilitating intramolecular hydrogen bonding. This structural arrangement influences the compound's chemical behavior and its interactions in various organic reactions (Kaur et al., 2013).
N-Heterocyclic Carbene (NHC) Compounds Synthesis research reveals that triazolone and related structures can serve as precursors for the development of new NHC compounds with potential applications in catalysis and material science (Jonek, Diekmann, & Ganter, 2015).
Biological Activity
A study on Antimicrobial Agents identified a series of 1,4-disubstituted 1,2,3-triazole derivatives, suggesting moderate to good activities against various bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial treatments (Jadhav et al., 2017).
Material Science
In Metal-Organic Frameworks (MOFs) , isomeric Zn(II)-based frameworks constructed from a triazolate–carboxylate tecton showed distinct gas sorption behaviors, illustrating the compound's utility in creating materials with specific gas adsorption properties (Chen et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of diarylamines , a class of compounds widely found in drugs and natural products. Diarylamines have been used to construct diverse molecular structures with extensive pharmacological activity .
Mode of Action
It’s known that diarylamines and their derivatives can interact with various targets in the body, leading to a range of biological effects . The compound’s interaction with its targets could involve the formation of covalent bonds, hydrogen bonds, or other types of interactions, leading to changes in the target’s function.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c1-12(2)14-8-10-15(11-9-14)27-13(3)18(25-26-27)19(28)24-17-7-5-4-6-16(17)20(21,22)23/h4-12H,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTGLNUPQLYZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890079.png)

![N-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2890081.png)
![Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate](/img/structure/B2890084.png)

![6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2890087.png)
![1-((2-amino-2-oxoethyl)thio)-N-(sec-butyl)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2890091.png)



![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)


